molecular formula C19H14F6N4OS B2921089 N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 391938-83-3

N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2921089
CAS No.: 391938-83-3
M. Wt: 460.4
InChI Key: NNWGTKCWRGCKER-UHFFFAOYSA-N
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Description

N-((5-(Methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,2,4-triazole core substituted with a methylthio group at position 5, a 3-(trifluoromethyl)phenyl group at position 4, and a benzamide moiety with a trifluoromethyl group at position 2.

Properties

IUPAC Name

N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F6N4OS/c1-31-17-28-27-15(29(17)12-6-4-5-11(9-12)18(20,21)22)10-26-16(30)13-7-2-3-8-14(13)19(23,24)25/h2-9H,10H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWGTKCWRGCKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Coupling Reactions: The final coupling of the triazole derivative with 2-(trifluoromethyl)benzoyl chloride can be achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon with hydrogen gas, lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antifungal and antibacterial agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further research in the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it may interfere with specific molecular pathways involved in cancer cell proliferation and survival.

Industry

Industrially, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, its antifungal activity may be due to the inhibition of ergosterol synthesis, a key component of fungal cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound 1,2,4-Triazole 5-(methylthio), 4-(3-(trifluoromethyl)phenyl), 2-(trifluoromethyl)benzamide Trifluoromethyl, methylthio, benzamide -
Compound 8a (Molecules, 2011) 1,3,4-Thiadiazole 5-(5-acetyl-6-methyl-pyridin-2-yl), 3-phenyl, benzamide Acetyl, pyridine, benzamide
Compound 7 (Int. J. Mol. Sci., 2014) 1,2,4-Triazole 4-(2,4-difluorophenyl), 5-(4-sulfonylphenyl) Sulfonyl, difluorophenyl
Flutolanil (Pesticide Glossary) Benzamide 3-(1-methylethoxy)phenyl Methoxypropyl, benzamide
Compound in 1,2,4-Triazole 5-((3-(trifluoromethyl)benzyl)thio), 4-phenyl, 3-fluorobenzamide Trifluoromethyl, benzylthio, fluorobenzamide

Key Observations:

  • Trifluoromethyl Groups: The target compound and ’s derivative both feature trifluoromethyl groups, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., Compound 8a) .
  • Sulfur Substituents: The methylthio group in the target compound differs from the benzylthio group in ’s analog.
  • Benzamide Moieties : Compared to flutolanil (a benzamide fungicide), the target compound’s triazole-linked benzamide likely exhibits distinct binding interactions due to steric and electronic effects .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) IR Stretching Bands (cm⁻¹) Key NMR Signals (δ, ppm) Reference
Target Compound Not reported Expected: C=O (~1660–1680), C-F (~1100–1200) Aromatic H (7.2–8.5), CF3 (~3.9–4.2) -
Compound 8a 290 1679 (C=O), 1605 (C=O) Aromatic H (7.47–8.39), CH3 (2.49, 2.63)
Compound 7 Not reported 1247–1255 (C=S), 3278–3414 (N-H) Aromatic H (7.36–8.35)
Compound 8b 200 1715 (C=O ester), 1617 (C=O) CH3 (1.36, 2.83), CH2 (4.35)

Key Observations:

  • Melting Points : The target compound’s melting point is unreported, but analogs with trifluoromethyl groups (e.g., ) may exhibit higher thermal stability due to increased molecular rigidity .
  • IR/NMR Data : The absence of C=O bands in triazole-thiones (e.g., Compound 7) confirms tautomerism, whereas the target compound’s benzamide C=O and CF3 groups would dominate its IR profile .

Biological Activity

The compound N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide (CAS Number: 391938-83-3) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C19H14F6N4OSC_{19}H_{14}F_{6}N_{4}OS, with a molecular weight of 460.4 g/mol. The presence of multiple trifluoromethyl groups and a methylthio moiety suggests significant lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₉H₁₄F₆N₄OS
Molecular Weight460.4 g/mol
CAS Number391938-83-3

Antitumor Activity

Recent studies have indicated that triazole derivatives exhibit promising antitumor properties. For instance, triazoles have been shown to inhibit the growth of various cancer cell lines, including cervical and bladder cancer cells. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the triazole ring enhance cytotoxicity.

Case Study: Cytotoxicity Assessment

In vitro studies have demonstrated that compounds similar to this compound exhibit IC50_{50} values ranging from 2.38 to 8.13 µM against various cancer cell lines. Notably, one study reported a compound with an IC50_{50} of 2.38 µM against the SISO cervical cancer cell line, indicating strong antitumor activity compared to standard chemotherapeutics like cisplatin (IC50_{50} = 0.24–1.96 µM) .

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Studies have shown that treatment with triazole derivatives leads to increased early and late apoptotic cell populations in treated cell lines . The presence of electron-withdrawing groups in the structure is believed to enhance its interaction with cellular targets involved in apoptosis pathways.

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties, targeting bacterial SecA proteins involved in secretion pathways. This has implications for developing new antibiotics, particularly against resistant strains . The compound's structural characteristics suggest it may inhibit bacterial growth by disrupting protein translocation processes.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50_{50} = 2.38–8.13 µM against SISO cell line
Induction of ApoptosisIncreased early and late apoptosis
AntimicrobialInhibition of bacterial SecA activity

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